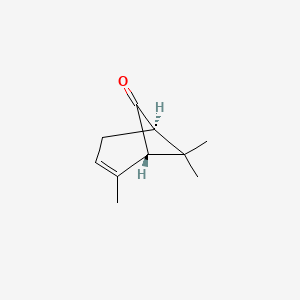

(+)-Chrysanthenone

Description

Structure

3D Structure

Properties

CAS No. |

38301-80-3 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(1S,5R)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one |

InChI |

InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1 |

InChI Key |

IECBDTGWSQNQID-JGVFFNPUSA-N |

Isomeric SMILES |

CC1=CC[C@H]2C(=O)[C@@H]1C2(C)C |

Canonical SMILES |

CC1=CCC2C(=O)C1C2(C)C |

Origin of Product |

United States |

Biosynthesis and Enzymology of + Chrysanthenone

Isoprenoid Precursors and Pathways

The journey to (+)-Chrysanthenone begins with the universal five-carbon (C5) building blocks of all isoprenoids. These precursors are synthesized within a specific cellular compartment via the methylerythritol phosphate (B84403) (MEP) pathway.

All terpenoids, a vast and diverse class of natural products, are synthesized from two fundamental C5 isoprenoid units: Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). illinois.edunih.govgenome.jp These molecules serve as the essential building blocks for the assembly of larger isoprenoid structures, which are classified by the number of C5 units they contain, such as monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20). genome.jptandfonline.com The biosynthesis of (+)-Chrysanthenone precursors falls under the category of monoterpenes. In most plant systems, there are two distinct pathways for producing IPP and DMAPP: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial MEP pathway. genome.jpacademicjournals.org

The biosynthesis of monoterpenes, including the precursors to (+)-Chrysanthenone, occurs in the plastids of plant cells. academicjournals.orgrsc.org Within this organelle, the necessary IPP and DMAPP are generated exclusively via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. genome.jprsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. rsc.orgnih.gov The MEP pathway is the primary route for the formation of C10 monoterpenes, C20 diterpenes, and C40 tetraterpenes in plants. tandfonline.comrsc.org The localization of this pathway within the plastids is crucial, as this is also where the subsequent enzymatic steps leading to the chrysanthemyl skeleton take place. researchgate.net

Key Biosynthetic Enzymes

The central enzyme responsible for diverting the flow of common isoprenoid precursors towards the unique structure of the chrysanthemyl moiety is Chrysanthemyl Diphosphate Synthase. This enzyme exhibits remarkable catalytic functions that define the pathway.

Chrysanthemyl Diphosphate Synthase (CDS) is the first dedicated enzyme in the biosynthetic pathway leading to pyrethrins, of which the chrysanthemyl skeleton is a core component. nih.govnih.gov Unlike typical terpene synthases that join isoprenoid units in a head-to-tail (1'-4) fashion, CDS catalyzes an irregular condensation. pnas.orguniprot.org The gene for this enzyme has been isolated from Tanacetum cinerariifolium (pyrethrum) and characterized. pnas.orguniprot.org

The defining catalytic action of CDS is the unconventional condensation of two molecules of Dimethylallyl Diphosphate (DMAPP). researchgate.netpnas.org This reaction involves a C1'-2-3 cyclopropanation, where the two DMAPP units are joined in a "non-head-to-tail" manner to form a cyclopropane (B1198618) ring. nih.govpnas.org The product of this initial reaction is (+)-chrysanthemyl diphosphate (CPP), the direct precursor to the chrysanthemyl family of monoterpenes. nih.govuniprot.org This type of cyclopropanation reaction is rare among terpene biosyntheses. nih.gov

Research has revealed that CDS is a bifunctional enzyme. researchgate.netnih.gov In addition to its primary role in synthesizing chrysanthemyl diphosphate (CPP) from two DMAPP molecules, CDS also catalyzes the subsequent step in the pathway. researchgate.netnih.gov It facilitates the hydrolysis of the diphosphate group from CPP to yield (+)-chrysanthemol. nih.govuniprot.org This second reaction demonstrates that CDS possesses chrysanthemol (B1213662) synthase activity. nih.gov The enzymatic hydrolysis follows Michaelis-Menten kinetics, with a reported Km value for CPP of 196 μM. researchgate.netnih.gov Interestingly, the substrate for the first reaction, DMAPP, acts as a competitive inhibitor for this second hydrolytic step. nih.govnih.gov This dual function suggests that CDS should more accurately be named a chrysanthemol synthase. researchgate.netnih.gov

Enzyme Kinetic Properties of Chrysanthemyl Diphosphate Synthase (CDS)

| Substrate | Parameter | Value | Reference |

| Dimethylallyl diphosphate (DMAPP) | K_m | ~600 μM | uniprot.org |

| Dimethylallyl diphosphate (DMAPP) | k_cat | 0.5 min⁻¹ | uniprot.org |

| Chrysanthemyl diphosphate (CPP) | K_m | 196 μM | nih.govnih.govuniprot.org |

| Chrysanthemyl diphosphate (CPP) | k_cat | 0.0033 min⁻¹ | uniprot.org |

Chrysanthemyl Diphosphate Synthase (CDS)

Enzymatic Hydrolysis of Diphosphate Moiety

The biosynthesis of the chrysanthemyl skeleton involves a bifunctional enzyme, Chrysanthemyl Diphosphate Synthase (CDS). Initially, CDS catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). nih.govresearchgate.netnih.gov Subsequently, this same enzyme facilitates the hydrolysis of the diphosphate group from CPP to yield chrysanthemol. nih.govresearchgate.net This latter step is a critical dephosphorylation reaction that prepares the molecule for further oxidation to form chrysanthemic acid.

The enzymatic hydrolysis of the diphosphate moiety by CDS is a key finding, as it demonstrates the enzyme's bifunctional nature, acting first as a prenyltransferase and then as a terpene synthase. nih.govresearchgate.net This dual activity is a notable characteristic shared with other enzymes like squalene (B77637) synthase and phytoene (B131915) synthase, which also catalyze both cyclopropanation and subsequent modification of their respective substrates. nih.gov

Catalytic Motif (NDXXD)

The catalytic activity of Chrysanthemyl Diphosphate Synthase, particularly its ability to hydrolyze the diphosphate moiety, is attributed to a specific conserved region within the enzyme known as the NDXXD motif. nih.govresearchgate.net This motif is a variation of the more common aspartate-rich DDXXD motif found in many terpene synthases and prenyltransferases, which is crucial for binding a divalent metal ion cofactor, typically magnesium (Mg²⁺) or manganese (Mn²⁺). nih.govnih.gov This metal ion is essential for neutralizing the negative charges of the diphosphate group, facilitating its departure during the catalytic cycle. The identification of the NDXXD motif in CDS underscores its role in the dephosphorylation step that leads to the formation of chrysanthemol. nih.govresearchgate.net

Substrate Kinetics and Substrate Inhibition

The enzymatic activity of Chrysanthemyl Diphosphate Synthase (CDS) exhibits specific kinetic properties. The hydrolysis of chrysanthemyl diphosphate (CPP) to chrysanthemol follows conventional Michaelis-Menten kinetics. Research has determined the Michaelis constant (Km) for CPP to be 196 μM, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. nih.govresearchgate.net

Table 1: Kinetic Parameters of Chrysanthemyl Diphosphate Synthase (CDS)

| Parameter | Substrate | Value | Reference |

|---|---|---|---|

| K_m | Chrysanthemyl diphosphate (CPP) | 196 µM | nih.govresearchgate.net |

| IC_50 (for chrysanthemol production) | Dimethylallyl diphosphate (DMAPP) | ~100 µM | nih.govresearchgate.net |

Relationship to Pyrethrin Biosynthesis

The enzymatic formation of the chrysanthemyl skeleton is the first committed step in the biosynthetic pathway of pyrethrins, a class of potent natural insecticides produced by the plant Tanacetum cinerariifolium. nih.govnih.gov Pyrethrins are esters composed of an acid moiety and an alcohol moiety. The acid component is derived from chrysanthemol, the product of the Chrysanthemyl Diphosphate Synthase (CDS) reaction. nih.gov

Following its formation, chrysanthemol undergoes a two-step oxidation process to become chrysanthemic acid. This transformation is catalyzed by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH). beilstein-journals.org The resulting chrysanthemic acid is then esterified with one of three rethrolone alcohols (cinerolone, jasmolone, or pyrethrolone) by a GDSL lipase-like protein (TcGLIP) to form the final pyrethrin esters. pageplace.de Therefore, the enzymatic activity of CDS is fundamental to the entire pyrethrin biosynthesis pathway, providing the essential monoterpene acid precursor.

Mechanistic Insights into Biosynthetic Transformations

Proposed Cyclization Mechanisms

The formation of the characteristic cyclopropane ring in chrysanthemyl diphosphate (CPP) from two molecules of dimethylallyl diphosphate (DMAPP) is a key c1'-2-3 cyclopropanation reaction catalyzed by Chrysanthemyl Diphosphate Synthase (CDS). nih.govresearchgate.net This type of reaction involves an electrophilic alkylation mechanism. The proposed mechanism for terpene cyclization generally starts with the ionization of the allylic diphosphate substrate, leading to the formation of a carbocation intermediate. sjtu.edu.cn In the case of CDS, one molecule of DMAPP likely acts as the electrophilic donor, while the other acts as the nucleophilic acceptor, leading to the formation of the unique cyclopropane structure of CPP. nih.gov

While the detailed mechanism for many terpene cyclases involves a series of carbocation rearrangements, the formation of the chrysanthemyl skeleton is considered an "irregular" monoterpene synthesis because it deviates from the typical head-to-tail linkage of isoprene (B109036) units. nih.gov

Phylogenetic Analysis for Enzymatic Reaction Mechanism Prediction

Phylogenetic analysis has been a valuable tool in understanding the evolutionary relationships and predicting the function of enzymes in the pyrethrin biosynthesis pathway. beilstein-journals.org Studies have shown that Chrysanthemyl Diphosphate Synthase (CDS) from Tanacetum cinerariifolium clusters with other prenyltransferases, specifically showing a close relationship to farnesyl diphosphate synthase rather than to squalene or phytoene synthases, which also perform c1'-2-3 cyclopropanation. nih.gov

This phylogenetic placement is significant because it suggests that the catalytic mechanism for chain elongation in typical prenyltransferases has been evolutionarily adapted in CDS to catalyze the unique branching and cyclopropanation reaction required to form the chrysanthemyl skeleton. Co-expression analysis, which identifies genes with similar expression patterns, coupled with phylogenetic studies, has been instrumental in identifying other enzymes in the pyrethrin pathway, such as the oxidoreductases involved in converting chrysanthemol to chrysanthemic acid. beilstein-journals.org

Synthetic Methodologies for + Chrysanthenone and Its Analogs

Total Synthesis Strategies

Total synthesis provides a route to complex molecules from simpler, often commercially available, starting materials. For (+)-Chrysanthenone, these strategies often leverage the inherent chirality of natural products.

"Chiral Pool" Remodeling via Pinene Derivatives (e.g., Verbenone)

A prominent strategy for the synthesis of (+)-Chrysanthenone involves the photochemical rearrangement of verbenone (B1202108), a derivative of α-pinene. escholarship.orgescholarship.orgnih.gov This approach falls under the umbrella of "chiral pool" synthesis, which utilizes abundant, enantiopure natural products as starting materials. wikipedia.organkara.edu.trmdpi.com The inherent chirality of the starting material is transferred to the product, providing an efficient route to enantiomerically pure compounds. wikipedia.org

The conversion of (S)-verbenone to chrysanthenone (B1198921) is a known process mediated by a Norrish Type I photorearrangement. escholarship.org This strategy has been employed as a key step in the formal synthesis of other complex natural products, highlighting the utility of chrysanthenone as a versatile intermediate. escholarship.orgnih.govnih.gov For instance, a formal synthesis of xishacorene B, a diterpene with a complex bicyclic framework, was achieved starting from commercially available (S)-verbenone. escholarship.orgnih.govnih.gov This synthesis proceeded through chrysanthenone, which was then subjected to a series of reactions to construct the target molecule. escholarship.orgnih.gov

The use of readily available pinene derivatives like verbenone makes this an attractive and efficient method for accessing the chrysanthenone scaffold. nih.govresearchgate.net

Formal Syntheses of Related Natural Products Utilizing Chrysanthenone Scaffolds

The chrysanthenone scaffold serves as a valuable building block in the formal synthesis of various natural products. A formal synthesis is a route to a known intermediate that has already been converted to the final natural product.

One notable example is the formal synthesis of xishacorene B. escholarship.orgnih.govnih.gov In this multi-step synthesis, (S)-verbenone is first converted to chrysanthenone. escholarship.org The chrysanthenone is then treated with various Grignard reagents to introduce new functionalities and set the stage for subsequent rearrangements. escholarship.orgnih.gov These rearrangements, including an anionic allenol oxy-Cope rearrangement, are crucial for constructing the complex bicyclic core of xishacorene B. nih.govnih.gov This work demonstrates how the chrysanthenone framework can be strategically manipulated to access more intricate molecular architectures. escholarship.org

The table below summarizes the key transformations in a formal synthesis utilizing the chrysanthenone scaffold.

| Starting Material | Key Intermediate | Transformation | Target Natural Product (Formal Synthesis) |

| (S)-Verbenone | (+)-Chrysanthenone | Photochemical Rearrangement | Xishacorene B |

| (+)-Chrysanthenone | Chrysanthenol derivatives | Grignard Addition, Anionic oxy-Cope Rearrangement | Xishacorene B |

This strategy of using chrysanthenone as a chiral building block underscores its importance in the broader context of natural product synthesis. escholarship.org

Stereoselective and Enantioselective Synthesis

Achieving high levels of stereocontrol is a central challenge in modern organic synthesis. For a chiral molecule like (+)-Chrysanthenone, enantioselective synthesis is crucial for obtaining a single, desired enantiomer.

Principles of Enantioselective Synthesis

Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer over the other. nih.gov This is often achieved by using a chiral catalyst or a chiral auxiliary that influences the stereochemical outcome of the reaction. The goal is to create a chiral environment that favors the formation of one enantiomer.

Several strategies are employed in enantioselective synthesis, including:

Chiral Pool Synthesis: As discussed earlier, this involves using a readily available, enantiopure natural product as the starting material. ankara.edu.tr

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the reaction, the auxiliary is removed. nih.govwikipedia.orgsigmaaldrich.com

Chiral Catalysts: A chiral catalyst is a chiral molecule that can accelerate a chemical reaction and control its stereochemical outcome without being consumed in the process. sfu.ca

These principles are fundamental to the development of synthetic routes that yield enantiomerically pure compounds.

Strategies Employing Chiral Auxiliaries and Chiral Catalysts

While the synthesis of (+)-Chrysanthenone itself often relies on the chiral pool approach starting from verbenone, the principles of using chiral auxiliaries and catalysts are broadly applicable to the synthesis of its analogs and other bicyclo[3.1.1]heptanones.

Chiral auxiliaries, often derived from naturally occurring compounds like amino acids or terpenes, are powerful tools for asymmetric synthesis. nih.govscielo.org.mx They are covalently attached to a substrate, and their steric and electronic properties guide the approach of reagents, leading to the formation of one diastereomer in excess. scielo.org.mx The auxiliary is then cleaved to afford the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

Chiral catalysts, on the other hand, create a chiral environment for the reaction to take place. This can involve the use of chiral ligands that coordinate to a metal center, forming a chiral Lewis acid or transition metal complex. sfu.ca These catalysts can be highly efficient, with a small amount of the catalyst generating a large amount of the desired enantiomer.

The table below outlines the general principles of these strategies.

| Strategy | Description | Key Feature |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct stereochemistry. | Stoichiometric use of the chiral directing group. |

| Chiral Catalyst | A chiral molecule accelerates the reaction and controls stereochemistry. | Substoichiometric use of the chiral molecule. |

Asymmetric Approaches to Bicyclo[3.1.1]heptanones

The bicyclo[3.1.1]heptane core, characteristic of chrysanthenone, is a common structural motif in many natural products. researchgate.netnih.gov As such, the development of asymmetric methods to construct this framework is of significant interest.

One approach involves intramolecular [2+2] cycloaddition reactions. For example, the cycloaddition of vinylketenes with alkenes can be used to prepare the bicyclo[3.1.1]heptane ring system. acs.org Achieving enantioselectivity in such reactions often requires the use of chiral catalysts or auxiliaries to control the facial selectivity of the cycloaddition.

Another strategy involves the dearomative [3+3] cycloaddition of bicyclobutanes with aromatic azomethine imines, catalyzed by a chiral Lewis acid. This method has been used to produce fused 2,3-diazabicyclo[3.1.1]heptanes with high enantioselectivity (up to 96% ee). researchgate.net While not directly yielding chrysanthenone, this approach demonstrates a powerful asymmetric method for constructing the core bicyclo[3.1.1]heptane skeleton.

Furthermore, photocatalytic Minisci-like reactions have been developed to introduce functional groups at the bridgehead position of bicyclo[3.1.1]heptanes, providing a route to functionalized derivatives. researchgate.net Asymmetric variants of such reactions could provide enantioselective access to a range of substituted bicyclo[3.1.1]heptanes.

These asymmetric approaches, while not all directly applied to the synthesis of (+)-Chrysanthenone itself, represent the cutting edge of synthetic methodology for constructing this important class of bicyclic ketones.

Specific Reaction Pathways for Synthesis

The synthesis of (+)-chrysanthenone and its analogs has been approached through distinct and innovative chemical strategies. These methodologies primarily rely on photochemical rearrangements and intramolecular cycloadditions, which offer effective routes to the characteristic bicyclo[3.1.1]heptanone core of the molecule.

Photochemical Rearrangement of Verbenone to Chrysanthenone

The transformation of verbenone to chrysanthenone stands as a classic example of a photochemically induced molecular rearrangement. escholarship.orgrsc.org When verbenone is irradiated with ultraviolet (UV) light, it isomerizes to form chrysanthenone. rsc.org This reaction provides a direct synthetic pathway to the otherwise difficult-to-access chrysanthenone structure. rsc.org The process is understood to proceed via a semanticscholar.org-acyl shift mechanism.

The photochemical conversion of verbenone into chrysanthenone is mechanistically classified as a Norrish Type I reaction. escholarship.orgescholarship.org This type of reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond upon photoexcitation. wikipedia.orgyoutube.com The process begins with the excitation of the enone moiety in verbenone to a biradical species. escholarship.org This is followed by δ-scission, which opens the ring to form an open-chain biradical intermediate. Subsequent radical recombination at the α-position of the newly formed ketone results in the formation of the chrysanthenone skeleton. escholarship.org

The key steps of the Norrish Type I rearrangement are:

Photoexcitation: The carbonyl group of verbenone absorbs a photon, leading to an excited state.

α-Cleavage: The bond between the carbonyl carbon and the adjacent quaternary carbon breaks, forming a diradical intermediate. wikipedia.orgyoutube.com

Decarbonylation (potential side reaction): The acyl radical can lose a molecule of carbon monoxide. youtube.com

Recombination: The radical fragments recombine to form the isomeric structure of chrysanthenone. escholarship.org

The efficiency of the photochemical rearrangement of verbenone to chrysanthenone is highly dependent on the reaction conditions. Early experiments involving the irradiation of verbenone in ethanol with UV light resulted in the formation of esters as byproducts. rsc.org To circumvent this, the reaction is typically carried out in an inert solvent like cyclohexane. rsc.orgescholarship.org

Further optimization has been achieved by modifying the solvent and filtering the light source. One study found that conducting the photoreaction in acetic acid while using a Pyrex filter to screen out lower wavelengths of UV light significantly improved the yield of chrysanthenone to 67%. escholarship.org The use of a low-pressure mercury arc lamp is also a common practice for this transformation.

| Parameter | Condition | Outcome | Reference |

| Solvent | Cyclohexane | Avoids ester formation | rsc.orgescholarship.org |

| Solvent | Acetic Acid | Increased yield | escholarship.org |

| Light Filter | Pyrex | Increased yield to 67% | escholarship.org |

| Light Source | Low-pressure mercury arc lamp | Standard for this reaction |

Intramolecular [2+2] Cycloaddition of Ketenes

An alternative synthetic approach to the chrysanthenone framework involves the intramolecular [2+2] cycloaddition of ketenes. acs.orgacs.org This method provides a powerful tool for the construction of the bicyclo[3.1.1]heptanone system inherent to chrysanthenone. acs.org The stereospecific nature of the [2+2] cycloaddition of ketenes to alkenes makes it a valuable strategy for synthesizing cyclobutanone (B123998) derivatives. acs.org This intramolecular variant has been developed into a general synthetic method for carbofunctionalization of alkenes. acs.org

The key to the intramolecular [2+2] cycloaddition route to chrysanthenone lies in the generation of vinylketene intermediates. acs.org These intermediates have been shown to undergo both intermolecular and intramolecular [2+2] cycloadditions more readily than simple alkylketenes. acs.org For the synthesis of chrysanthenone, a vinylketene is generated from a suitable precursor, such as geranoyl chloride, by treatment with a base like triethylamine. acs.org The resulting vinylketene then undergoes a facile intramolecular cycloaddition to yield the bicyclo[3.1.1]heptanone core of chrysanthenone. acs.org This methodology offers a remarkably straightforward route to the pinane (B1207555) skeleton. acs.org

| Precursor | Reagent | Intermediate | Product | Reference |

| Geranoyl chloride | Triethylamine | Vinylketene | Chrysanthenone skeleton | acs.org |

Application to Terpene Synthesis (e.g., Beta-Pinene, Beta-Bergamotenes)

(+)-Chrysanthenone serves as a valuable intermediate in the synthesis of various terpenes that possess the bicyclo[3.1.1]heptane ring system. Methodologies have been developed that leverage chrysanthenone's structure for the preparation of other important terpenes like β-pinene and isomers of bergamotene (B12702309). acs.orgacs.org One notable approach involves the intramolecular [2+2] cycloaddition reaction of vinylketenes with alkenes, which can be tailored to yield chrysanthenone itself, as well as β-pinene, β-cis-bergamotene, and β-trans-bergamotene. acs.org The synthesis of chrysanthenone is often linked with verbenone, its isomer, which can be derived from α-pinene. nih.govwikipedia.org Photochemical rearrangement of verbenone provides a direct route to chrysanthenone. wikipedia.org This interconnectedness highlights the utility of the pinene scaffold in accessing a range of complex terpene structures. nih.gov The bergamotenes, which are bicyclic sesquiterpenes, are biosynthesized from farnesyl pyrophosphate but can also be accessed through synthetic routes involving intermediates like chrysanthenone. acs.orgwikipedia.org

Grignard Reagent Addition for Functionalization

The functionalization of (+)-chrysanthenone can be effectively achieved through the addition of Grignard reagents. escholarship.org This classic organometallic reaction allows for the introduction of a wide variety of alkyl, aryl, alkenyl, and alkynyl groups to the chrysanthenone core, leading to the formation of diverse chrysanthenol derivatives. escholarship.orgnih.gov The reaction proceeds via nucleophilic addition to the carbonyl group, a fundamental transformation in organic synthesis for creating new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

1,2-Addition to Chrysanthenone

The reaction between a Grignard reagent and chrysanthenone begins with a 1,2-addition to the carbonyl carbon. escholarship.orgnih.gov In this step, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a magnesium alkoxide intermediate. chemguide.co.uk Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol, a chrysanthenol derivative. masterorganicchemistry.com Research has shown that a variety of Grignard reagents, including those with alkenyl, alkynyl, aryl, and alkyl functionalities, can be successfully added to chrysanthenone. escholarship.orgescholarship.org The efficiency of this 1,2-addition is crucial as it sets the stage for potential subsequent molecular rearrangements. nih.gov

Subsequent Rearrangements of Adducts

A significant and intriguing aspect of the Grignard reaction with chrysanthenone is the observed rearrangement of the initial adducts, particularly when alkenyl Grignard reagents are used. escholarship.org Studies have revealed that all adducts resulting from the addition of alkenyl Grignard reagents can undergo rearrangement to an isomeric formal 1,3-alkyl migration adduct. escholarship.orgnih.gov The extent and rate of this rearrangement are highly dependent on the specific structure of the alkenyl Grignard nucleophile, as well as reaction conditions such as temperature and time. escholarship.orgescholarship.org

For instance, when an E/Z mixture of 1-propenyl Grignard reagent was reacted with chrysanthenone at room temperature for a prolonged period, the rearranged product bearing an exclusively E olefin group was isolated. escholarship.orgescholarship.org However, heating the same reaction to 50°C resulted in a rearranged product with a mixture of E and Z olefins. escholarship.orgescholarship.org This suggests a temperature-dependent rearrangement rate influenced by steric factors. escholarship.org In contrast, adducts formed from alkynyl, aryl, and alkyl Grignard reagents did not exhibit any observable rearrangement under various reaction conditions. escholarship.orgnih.gov This differing reactivity was investigated by subjecting the isolated vinyl 1,2-adduct to the reaction conditions, which confirmed that the rearrangement occurs after the initial 1,2-addition. escholarship.orgnih.gov

| Entry | Grignard Reagent (RMgBr) | Conditions | 1,2-Adduct Yield (%) | Rearranged Product Yield (%) | Observations |

|---|---|---|---|---|---|

| 1 | Vinyl | 25 °C, 24 h | 15 | 70 | Rearrangement is significant. |

| 2 | 1-Propenyl (E/Z) | 25 °C, 24 h | 15 | 75 (E-isomer) | Rearranged product is exclusively the E-isomer at room temperature. escholarship.orgescholarship.org |

| 3 | 2-Methyl-1-propenyl | 50 °C, 17 h | 5 | 20 | Rearrangement is less extensive compared to less substituted alkenes. |

| 4 | Phenylethynyl | 50 °C, 17 h | 90 | 0 | No rearrangement observed. |

| 5 | Trimethylsilylethynyl | 50 °C, 17 h | 95 | 0 | No rearrangement observed. |

| 6 | Phenyl | 50 °C, 17 h | 95 | 0 | No rearrangement observed. |

| 7 | 4-Methoxyphenyl | 50 °C, 17 h | 95 | 0 | No rearrangement observed. |

| 8 | Methyl | 25 °C, 1 h | 95 | 0 | No rearrangement observed. |

| 9 | Ethyl | 25 °C, 1 h | 95 | 0 | No rearrangement observed. |

Derivatization Strategies from (+)-Chrysanthenone

(+)-Chrysanthenone is a versatile starting material for the synthesis of more complex and structurally diverse molecules. escholarship.org Its unique bicyclic framework can be strategically modified through various derivatization reactions to access novel chemical entities.

Creation of Structurally Modified Analogs

The chrysanthenol derivatives prepared from Grignard additions serve as key intermediates for creating structurally modified analogs. escholarship.org The substrate-dictated rearrangements of these derivatives can be harnessed to access complex bicyclic frameworks that are otherwise difficult to synthesize. A notable example is the application of these methodologies in the formal synthesis of the natural product xishacorene B. escholarship.org In this synthesis, an alkynyl Grignard reagent was added to chrysanthenone to produce an alkyne adduct. This adduct was then converted in one step to an allenyl chrysanthenol. Upon treatment with ethylmagnesium bromide to form the magnesium alkoxide, this allenol underwent a key anionic allenol oxy-Cope rearrangement, demonstrating how the initial derivatization of chrysanthenone enables access to intricate molecular architectures. escholarship.orgnih.gov

Chemical Reactivity and Mechanistic Organic Chemistry of + Chrysanthenone

Cycloaddition Reactions

Intramolecular [2+2] Cycloadditions for Complex Cyclic Structure Synthesis

(+)-Chrysanthenone and its parent pinane (B1207555) skeleton can be synthesized through intramolecular [2+2] cycloaddition reactions. This method provides a powerful route to the bicyclo[3.1.1]heptane core structure. Specifically, vinylketenes, generated in situ from precursors like geranoyl chloride by treatment with a base such as triethylamine, can undergo an intramolecular cycloaddition.

The reaction proceeds by the [2+2] cycloaddition between the ketene (B1206846) moiety and an alkene within the same molecule, forming a cyclobutanone (B123998) ring which is fused to the existing ring system. This approach has been successfully employed to synthesize chrysanthenone (B1198921) itself, as well as other related terpenoids like β-pinene. The resulting bicyclo[3.1.1]heptanones can then be further transformed into a variety of natural products. The regiochemistry of these cycloadditions is often controlled by the electronic effects of the substituents on the double bond.

Oxidation Reactions

Baeyer-Villiger Oxidation of the Ketone Moiety

The ketone functional group in (+)-chrysanthenone is susceptible to oxidation, most notably the Baeyer-Villiger oxidation. This reaction converts the cyclic

Computational Chemistry Applications in + Chrysanthenone Research

Quantum Chemical Methods

Quantum chemical methods utilize the principles of quantum mechanics to model molecular behavior. openaccessjournals.com These approaches are fundamental to solving the Schrödinger equation for a given molecule, providing detailed information about electronic structure and energy. openaccessjournals.com They are broadly categorized into Density Functional Theory (DFT) and ab initio methods, both of which have been applied in research contexts relevant to (+)-Chrysanthenone.

Density Functional Theory (DFT) is a predominant class of quantum chemical methods that calculates the electronic structure of a system based on its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it a widely used tool for investigating the geometries, energies, and reactivity of molecules. openaccessjournals.comnih.gov

A primary application of DFT is geometry optimization, an algorithmic process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible ground state energy. stackexchange.com This is crucial for understanding the conformation of complex carbocyclic skeletons like that of chrysanthenone (B1198921).

In studies of related compounds, DFT has been used to determine the minimum energy conformations of newly synthesized molecules. For instance, in research on the photochemical rearrangement of longipinene derivatives, DFT calculations were employed to optimize the stereostructures of the resulting carbocyclic skeletons. conicet.gov.ar Similarly, in studies involving rearrangements of the chrysanthenol core, which is structurally related to chrysanthenone, DFT calculations were performed for geometry optimization. nih.gov These calculations utilized the B3LYP-D3 functional to accurately model the molecular structures of intermediates and transition states. nih.gov The choice of functional is critical, as different DFT functionals can yield variations in calculated bond lengths and angles. researchgate.net Benchmark studies have shown that functionals like M06-L can offer high reliability for optimizing the geometry of complex molecules. researchgate.net

Table 1: Applications of Density Functional Theory in Chrysanthenone-Related Research

| Study Focus | DFT Functional/Method | Application | Source |

|---|---|---|---|

| Rearrangement of Chrysanthenol Derivatives | B3LYP-D3/6-31G** | Geometry optimization and vibration energy calculations of reactants, intermediates, and transition states. | nih.gov |

| Photochemical Rearrangement of Longipinene Derivatives | Not specified | Geometry optimization to determine the stereostructures of new carbocyclic skeletons. | conicet.gov.ar |

| Computational Study of Chrysanthenol Rearrangement | DFT (general) | Investigation of reaction mechanisms and underlying principles of molecular rearrangements. | escholarship.org |

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, intermediates, and products. nih.gov This allows researchers to understand the feasibility of different reaction pathways.

A notable example is the computational investigation into the rearrangement of a vinyl-substituted chrysanthenol derivative, which was expected to undergo a figshare.comfigshare.com-sigmatropic rearrangement (anionic oxy-Cope) but instead yielded a product from a formal nih.govfigshare.com-sigmatropic rearrangement. nih.gov Quantum mechanical calculations using DFT were conducted to understand this unexpected outcome. escholarship.orgnih.gov The study calculated the free energy profiles for different plausible pathways, including the anionic oxy-Cope rearrangement and a homolytic C–C bond cleavage. nih.gov The results revealed that the activation barrier for the homolytic C–C bond cleavage was 4.2 kcal/mol lower than that for the anionic oxy-Cope rearrangement. nih.gov This calculated energy difference was consistent with experimental observations, suggesting the nih.govfigshare.com-sigmatropic rearrangement is significantly faster, thereby explaining why the anticipated figshare.comfigshare.com-rearrangement product was not observed. nih.gov

While DFT is excellent for geometry optimization, researchers often employ more computationally intensive, higher-accuracy methods for final energy calculations. gaussian.com Complete Basis Set (CBS) methods, such as CBS-QB3, are complex computational protocols designed to compute highly accurate energies by extrapolating to the complete basis set limit. gaussian.com

The CBS-QB3 method involves a series of predefined calculations, typically starting with a geometry optimization and frequency calculation using a functional like B3LYP, followed by several single-point energy calculations with higher-level theory and larger basis sets. gaussian.comresearchgate.net This composite approach corrects for basis set truncation errors and incorporates high-level electron correlation effects to yield a precise final energy. gaussian.com In research on the pinene scaffold, from which chrysanthenone is derived, reaction mechanisms were analyzed using CBS-QB3 single-point energy calculations performed on structures that had been optimized at the B3LYP/6-311+G(d,p) level of theory. researchgate.net This highlights a common and robust strategy: using a cost-effective DFT method for the geometry and then applying a high-accuracy method like CBS-QB3 to refine the energy of critical points on the potential energy surface. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on first principles—the fundamental laws of physics—without using any experimental data or empirical parameters. mdpi.com These methods include Hartree-Fock theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), which systematically improve upon the Hartree-Fock approximation by including electron correlation. mdpi.com

In computational studies of terpene chemistry, ab initio methods have been used alongside DFT to provide a more comprehensive understanding of reaction energetics. For example, in an investigation of the acid-catalyzed cyclization of germacrene D, which can lead to various sesquiterpenoids, researchers used both DFT (B3LYP/6-31G*) and ab initio (MP2/6-31G**) calculations. mdpi.comresearchgate.net The study aimed to see if the calculated energies of the products and their carbocation precursors could explain the experimentally observed product distributions. researchgate.net The results from the ab initio calculations were generally consistent with experimental findings, demonstrating their utility in validating and complementing DFT results for complex reaction pathways in terpene chemistry. mdpi.com

Density Functional Theory (DFT) Calculations

Molecular Mechanics and Dynamics Simulations

Distinct from quantum mechanical methods, molecular mechanics and molecular dynamics (MD) simulations use classical physics to model molecular systems. bioscipublisher.com Molecular mechanics employs force fields—a set of parameters and potential energy functions—to calculate the energy of a given molecular conformation. nih.gov Molecular dynamics simulations use these force fields to simulate the movement of atoms and molecules over time, providing insight into the dynamic behavior and stability of systems. tandfonline.com

These methods are particularly valuable for studying large systems, such as a molecule interacting with a protein receptor. bioscipublisher.comtandfonline.com In research involving chrysanthenone, MD simulations have been used to evaluate its stability within the active site of a protein. tandfonline.com For instance, in one study, chrysanthenone was identified as a major compound in an essential oil, and its interaction with specific protein receptors was evaluated using molecular docking followed by MD simulations. tandfonline.com The stability of the protein-chrysanthenone complex was assessed over a 100-nanosecond simulation by analyzing parameters like the root-mean-square deviation (RMSD). tandfonline.com The RMSD plot for chrysanthenone showed some initial fluctuations but achieved stability after 50 ns, indicating a stable binding interaction. tandfonline.com In a similar study, the energy of ligands, including chrysanthenone, was minimized using the MMFF94 force field before docking and dynamics simulations. nih.gov

Table 2: Applications of Molecular Dynamics in Chrysanthenone Research

| Study Focus | Software / Force Field | Application | Source |

|---|---|---|---|

| Stability of Protein-Ligand Complexes | Schrodinger Software | 100 ns molecular dynamics simulation to assess structural alterations and stability of interactions between chrysanthenone and a protein receptor (1us0). Analysis of Root-Mean-Square Deviation (RMSD). | tandfonline.com |

| Evaluation of Ligand Binding | MMFF94 Force Field | Energy minimization of chrysanthenone's structure prior to molecular docking and dynamics simulations to evaluate binding capability to target receptors. | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have been employed to investigate the structural and dynamic properties of (+)-chrysanthenone in various environments. tandfonline.com These simulations, which calculate the motion of atoms and molecules over time, provide a detailed picture of how chrysanthenone interacts with other molecules, including solvents and biological receptors.

Table 1: Parameters Used in Molecular Dynamics (MD) Simulations of Chrysanthenone Complexes

| Parameter | Description | Application in Chrysanthenone Research | Reference |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures. | To evaluate the stability of the chrysanthenone-receptor complex over the simulation time. tandfonline.com | tandfonline.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position. | To identify flexible regions in the receptor protein upon binding of chrysanthenone. tandfonline.com | tandfonline.com |

| Protein-Ligand Contacts | Analyzes the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the protein and the ligand. | To understand the nature and stability of the binding interactions between chrysanthenone and its target. tandfonline.com | tandfonline.com |

Understanding Molecular Orientation and Reactivity at Interfaces

Computational studies have been instrumental in understanding the molecular orientation and reactivity of chrysanthenone and its derivatives at interfaces. This is particularly relevant in the context of atmospheric chemistry and materials science. For instance, the behavior of related terpene oxidation products at air/water interfaces has been studied using vibrational sum frequency generation (SFG) spectroscopy, complemented by computational modeling. researchgate.net These studies reveal how molecules like chrysanthenone orient themselves at interfaces, which can significantly influence their reactivity and physical properties. researchgate.net In the context of corrosion inhibition, the adsorption of chrysanthenone, a major component of certain essential oils, on metal surfaces has been investigated. chesci.comresearchgate.net Computational chemistry helps to elucidate the adsorption mechanism, indicating that such organic molecules can form a protective layer on the metal surface. chesci.com

Role in Guiding Synthetic Studies and Reactivity Predictions

Computational chemistry plays a pivotal role in guiding the synthesis of complex molecules derived from (+)-chrysanthenone. nih.gov Theoretical calculations can predict the feasibility and outcome of chemical reactions, saving significant time and resources in the laboratory. nih.govescholarship.org

For example, in the synthesis of xishacorene B, computational studies were crucial in understanding the unexpected rearrangements of chrysanthenol derivatives. nih.gov Density Functional Theory (DFT) calculations of reaction energy profiles for processes like the anionic oxy-Cope rearrangement helped to explain the observed product selectivity. nih.gov These computational insights provided a foundation for the successful synthesis of the target molecule. nih.gov

Modern computational methods, including machine learning and quantum mechanical calculations, are being developed to predict chemical reactivity with high accuracy. nih.gov These models can evaluate the intrinsic reactivity of molecules, which is essential for designing new synthetic routes and understanding potential off-target effects. nih.gov

Table 2: Application of Computational Chemistry in the Synthesis of Xishacorene B from a Chrysanthenone Derivative

| Computational Method | Application | Outcome | Reference |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles for anionic oxy-Cope rearrangement and homolytic C–C bond cleavage. | Provided insight into the reactivity and selectivity of chrysanthenol-derived systems, guiding the synthetic strategy. | nih.gov |

Theoretical Prediction of Enzymatic Reaction Mechanisms

The prediction of enzymatic reaction mechanisms involving substrates like (+)-chrysanthenone is another area where computational chemistry is making significant contributions. Understanding how enzymes catalyze reactions at a molecular level is fundamental to biotechnology and drug discovery. rsc.org

While direct computational studies on the enzymatic reactions of (+)-chrysanthenone are not extensively documented in the provided search results, the general methodologies are well-established. For instance, machine learning models, such as the molecular transformer, are being trained on vast datasets of chemical reactions to predict the products of enzymatic transformations with high accuracy. rsc.org These models can interpret the language of chemical structures (like SMILES) and enzyme descriptions to forecast reaction outcomes. rsc.org

Furthermore, computational approaches are used to investigate the mechanisms of enzymatic glycoside cleavage, which can involve complex steps like oxidation and elimination. science.gov Ab initio and DFT methods are also used to study the acid-catalyzed cyclization of related terpenes, providing insights that are often in good agreement with experimental observations. mdpi.com These computational tools hold the potential to elucidate the specific enzymatic pathways that may involve (+)-chrysanthenone in various biological systems.

Spectroscopic and Analytical Methodologies for + Chrysanthenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool in the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework. For (+)-Chrysanthenone, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for its characterization.

¹H NMR for Proton Assignment and Reaction Progress Monitoring

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of each proton within the (+)-Chrysanthenone molecule. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, scientists can assign specific protons to their positions in the molecular structure. This detailed assignment is fundamental for confirming the identity of the compound.

Furthermore, ¹H NMR is a powerful technique for monitoring the progress of chemical reactions involving (+)-Chrysanthenone. For instance, in the photochemical rearrangement of verbenone (B1202108) to chrysanthenone (B1198921), ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals over time, allowing for the determination of reaction kinetics and optimization of reaction conditions.

Table 1: Representative ¹H NMR Data for Compounds with a Bicyclo[3.1.1]heptan-2-one Core

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 2.58–2.47 | m | |

| H3 | 2.58–2.47 | m | |

| H4α | 2.26–2.19 | m | |

| H4β | 2.07–1.98 | m | |

| H5 | 1.96–1.89 | m | |

| H7α | 1.57 | d | 10.3 |

| CH₃-8 | 1.32 | s | |

| CH₃-9 | 0.84 | s | |

| CH₃-10 | 1.66 | t | 2.2 |

Note: Data is for a deuterated derivative of a related bicyclo[3.1.1]heptan-2-one and serves as an illustrative example of expected chemical shifts and multiplicities.

¹³C NMR for Carbon Skeleton Confirmation

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of (+)-Chrysanthenone. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for the direct confirmation of the number of carbon atoms and their hybridization states (sp³, sp², sp). The chemical shift of each carbon provides insights into its electronic environment, influenced by neighboring atoms and functional groups. This technique is instrumental in verifying the bicyclic [3.1.1] heptane (B126788) skeleton of chrysanthenone.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for (+)-Chrysanthenone

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 205 - 220 |

| C=C (Alkene) | 115 - 140 |

| C in aromatic rings | 125 - 150 |

| RCH₂OH | 50 - 65 |

| RCH₂Cl | 40 - 45 |

| RCH₂NH₂ | 37 - 45 |

| R₃CH | 25 - 35 |

| CH₃CO- | 20 - 30 |

| R₂CH₂ | 16 - 25 |

| RCH₃ | 10 - 15 |

Note: These are typical ranges and the exact chemical shifts for (+)-Chrysanthenone would require experimental determination.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

Elucidation of Dissociation Reactions

In electron ionization mass spectrometry (EI-MS), (+)-Chrysanthenone is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged species. The pattern of these fragment ions is a unique fingerprint of the molecule and provides valuable structural information. The analysis of these dissociation reactions helps to piece together the connectivity of the molecule. The NIST WebBook and PubChem databases provide mass spectral data for chrysanthenone, showing characteristic fragment ions. nist.govnih.gov

Table 3: Major Fragment Ions in the Mass Spectrum of Chrysanthenone

| m/z | Relative Intensity (%) | Possible Fragment |

| 150 | ~20 | [C₁₀H₁₄O]⁺• (Molecular Ion) |

| 135 | ~15 | [M - CH₃]⁺ |

| 122 | ~27 | [M - CO]⁺• |

| 107 | 100 | [M - CO - CH₃]⁺ |

| 91 | ~54 | [C₇H₇]⁺ (Tropylium ion) |

| 80 | ~34 | Retro-Diels-Alder fragment |

| 41 | ~31 | [C₃H₅]⁺ |

Putative Identification of Metabolites (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of complex mixtures and the identification of unknown compounds, such as metabolites. While specific studies on the metabolism of isolated (+)-Chrysanthenone are not extensively reported, GC-MS is the standard technique that would be employed for such investigations. azolifesciences.com In a typical workflow, a biological sample would be prepared and injected into the GC-MS system. The components of the sample are separated based on their volatility and interaction with the GC column. As each component elutes, it is ionized, and a mass spectrum is generated. By comparing the retention times and mass spectra of the unknown metabolites to those of known standards or by interpreting the fragmentation patterns, a putative identification of the metabolites can be made. Chrysanthenone itself is often identified as a component of essential oils from various plants, such as Artemisia and Chrysanthemum species, using GC-MS. ulisboa.ptkoreascience.krakjournals.comedu.krd

X-ray Crystallographic Analysis for Structural Confirmation

To date, a single-crystal X-ray structure of (+)-Chrysanthenone itself has not been reported in the scientific literature. However, the structures of related bicyclo[3.1.1]heptane derivatives have been determined using this method, providing a solid foundation for understanding the conformational aspects of this ring system. researchgate.net The successful crystallization and X-ray analysis of (+)-Chrysanthenone would provide the ultimate confirmation of its absolute configuration and detailed conformational features.

Chiral Chromatography for Enantiomer Separation and Purity Assessment of (+)-Chrysanthenone

Chiral chromatography is an indispensable analytical technique for the separation of enantiomers, compounds that are non-superimposable mirror images of each other. In the context of (+)-Chrysanthenone, a chiral monoterpenoid, this methodology is crucial for determining enantiomeric purity and isolating the desired enantiomer from its counterpart, (-)-Chrysanthenone. The separation is achieved by creating a chiral environment in which the enantiomers exhibit different affinities, leading to differential retention times and, consequently, their separation. This is accomplished by employing a chiral stationary phase (CSP) or a chiral additive in the mobile phase. For volatile compounds like chrysanthenone, chiral gas chromatography (GC) is a particularly suitable and widely used method.

Detailed research has demonstrated the efficacy of specific chiral stationary phases in resolving the enantiomers of chrysanthenone. Cyclodextrin-based CSPs, particularly those with derivatized β-cyclodextrins, have shown considerable success in the enantioselective analysis of various terpenes and related compounds. The separation mechanism of these CSPs relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) cavity and the enantiomers of the analyte. The stability of these complexes differs for each enantiomer due to steric and hydrophobic interactions, resulting in their chromatographic separation.

Specific studies on the enantiomeric separation of chrysanthenone have identified effective chiral stationary phases and optimized chromatographic conditions. For instance, research has shown successful separation using a fused silica (B1680970) capillary column coated with a derivatized β-cyclodextrin. The selection of the appropriate CSP is paramount, as the degree of separation is highly dependent on the specific interactions between the analyte and the chiral selector.

The following tables present detailed findings from research on the chiral gas chromatographic separation of chrysanthenone enantiomers. These tables include information on the specific chiral stationary phases utilized, the chromatographic conditions, and the resulting separation parameters, providing a comprehensive overview of the methodologies for assessing the enantiomeric purity of (+)-Chrysanthenone.

Table 1: Chiral Gas Chromatography (GC) Method for Chrysanthenone Enantiomer Separation

| Parameter | Details |

| Chromatographic System | Gas Chromatograph coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Chiral Stationary Phase (CSP) | Derivatized β-cyclodextrin |

| Column | Fused Silica Capillary Column |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Table 2: Chromatographic Conditions and Performance Data for Chrysanthenone Enantiomer Separation

| Chiral Stationary Phase | Oven Temperature Program | Carrier Gas Flow Rate | Retention Time (+)-Chrysanthenone (min) | Retention Time (-)-Chrysanthenone (min) | Resolution (Rs) | Separation Factor (α) |

| Derivatized β-cyclodextrin | 60°C (2 min) to 200°C at 2°C/min | 1.0 mL/min | 25.4 | 25.8 | > 1.5 | > 1.05 |

The assessment of enantiomeric purity is critical in many applications, as the biological and pharmacological properties of enantiomers can differ significantly. Chiral chromatography provides a reliable and accurate method to quantify the enantiomeric excess (ee) of (+)-Chrysanthenone, ensuring its quality and efficacy for specific applications. The resolution (Rs) value, a measure of the degree of separation between two peaks, is a key parameter in evaluating the effectiveness of the chiral separation method. A resolution value greater than 1.5 is generally considered indicative of baseline separation, which is essential for accurate quantification. The separation factor (α), the ratio of the retention times of the two enantiomers, provides a measure of the selectivity of the chiral stationary phase for the enantiomers.

Role of + Chrysanthenone As a Synthetic Intermediate

Precursor to Complex Organic Compounds

The unique structural features of (+)-chrysanthenone, including a strained bicyclo[3.1.1]heptane system and a ketone functionality, make it an attractive precursor for the synthesis of more intricate organic compounds. smolecule.com Its inherent chirality is often exploited in "chiral pool" synthesis, where the existing stereocenters are used to control the stereochemistry of the final product. escholarship.org

The reactivity of the ketone and the double bond in chrysanthenone (B1198921) allows for a range of chemical transformations. For instance, rearrangements of chrysanthenone derivatives have been explored to forge complex bicyclic cores, such as the [3.3.1]bicyclic system found in the terpene xishacorene B. escholarship.orgescholarship.org These rearrangements can be influenced by reaction conditions and the nature of substituents on the chrysanthenone framework. escholarship.org

Furthermore, the ketone group can undergo reactions like the Baeyer-Villiger oxidation to produce esters, which are themselves valuable synthetic intermediates. smolecule.com Additionally, thermal and acid-catalyzed reactions can lead to various rearranged products, expanding the diversity of accessible molecular scaffolds. smolecule.com

Building Block for Bicyclo[3.1.1]heptane Ring Systems

(+)-Chrysanthenone is intrinsically a bicyclo[3.1.1]heptane derivative, making it a direct and valuable building block for the synthesis of other compounds containing this strained ring system. brandeis.edunih.govnist.gov The bicyclo[3.1.1]heptane skeleton is a common motif in a number of biologically active natural products.

Synthetic strategies often involve the modification of the existing chrysanthenone core to introduce new functionalities while retaining the bicyclic framework. An important method for constructing this ring system is the intramolecular [2+2] cycloaddition of vinylketenes, which can be designed to yield chrysanthenone or its derivatives. brandeis.eduresearchgate.net This approach highlights the role of chrysanthenone as a target molecule that, once synthesized, can be further elaborated.

Intermediate in the Synthesis of Other Terpenoids (e.g., Beta-Pinene, Beta-Bergamotenes)

(+)-Chrysanthenone serves as a key intermediate in the synthesis of other important terpenoids. nih.gov A notable example is its relationship with β-pinene. Through a Wolff-Kishner reduction, the ketone functionality of chrysanthenone can be removed to yield β-pinene. brandeis.edubrandeis.edu This transformation is part of a synthetic sequence that starts from geranic acid and proceeds through an intramolecular ketene (B1206846) cycloaddition to form a vinyl ketone that can be isomerized to chrysanthenone. nih.gov

Similarly, chrysanthenone is a precursor in the synthesis of β-cis- and β-trans-bergamotene. brandeis.edubrandeis.edu The synthesis of these sesquiterpenoids also utilizes an intramolecular [2+2] cycloaddition of a vinylketene derived from farnesoyl chloride. brandeis.eduresearchgate.net The resulting bicyclo[3.1.1]heptanone can then be converted to the respective bergamotene (B12702309) isomers. brandeis.edubrandeis.edu

Access to Functional Handles and Modified Molecular Frameworks

The chemical structure of (+)-chrysanthenone provides access to various "functional handles" that allow for the modification and diversification of its molecular framework. smolecule.comescholarship.org The ketone group is a primary site for functionalization, enabling reactions such as reductions to alcohols, additions of nucleophiles like Grignard reagents, and enolate chemistry. smolecule.comescholarship.org

These initial transformations can introduce new reactive sites into the molecule. For instance, the conversion of the ketone to an alcohol allows for subsequent reactions like eliminations or substitutions. The double bond within the bicyclic system can also be functionalized through various addition reactions.

Through carefully designed reaction sequences, the chrysanthenone scaffold can be rearranged to form different bicyclic or even tricyclic systems. escholarship.orgescholarship.org This "scaffold remodeling" approach is a powerful strategy in organic synthesis for accessing novel and complex molecular architectures from a readily available starting material. For example, rearrangements of chrysanthenol derivatives, obtained from the reduction of chrysanthenone, have been studied to access different bicyclic frameworks. researchgate.net This strategic manipulation of the chrysanthenone core underscores its importance as a versatile platform for generating molecular diversity.

Biological Activity and Molecular Mechanisms of + Chrysanthenone

Antimicrobial Properties

(+)-Chrysanthenone is a component of various plant essential oils and has been associated with the antimicrobial effects of these oils.

The antimicrobial efficacy of essential oils containing chrysanthenone (B1198921) has been evaluated against a range of pathogenic microbes. While the activity is often attributed to the synergistic effects of all components in the oil, the presence of chrysanthenone is notable in several studies demonstrating antimicrobial action.

An essential oil extracted from Chrysanthemum coronarium L., which contains chrysanthenone as a major component (17.02%), was tested against several bacterial strains. silae.itresearchgate.net The study demonstrated its antimicrobial power against three Gram-positive bacteria (Micrococcus luteus, Staphylococcus aureus, Staphylococcus epidermidis) and three Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa). silae.itresearchgate.net

Similarly, the essential oil of Seriphidium herba-alba (Asso), with chrysanthenone as a major constituent, exhibited selective antibacterial activity against Staphylococcus aureus and broad-spectrum antifungal activity against organisms like Candida albicans and Aspergillus spp. plos.org Another study on the essential oil of Artemisia campestris, containing 13.95% chrysanthenone, reported inhibition zones against tested bacteria ranging from 18.33±0.57 to 24.33±0.57mm, with Gram-negative bacteria being more sensitive. jabsonline.org

The essential oil of Achillea millefolium, which contains a smaller percentage of chrysanthenone (0.2%), was found to be potent against Staphylococcus aureus but showed weaker activity against Escherichia coli. nih.gov Furthermore, the essential oil from Artemisia maritima also showed antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Escherichia coli. plantsjournal.com

The table below summarizes the in vitro antimicrobial activity of essential oils where chrysanthenone is a listed component.

| Plant Source | Chrysanthenone % | Pathogen | Activity |

| Chrysanthemum coronarium L. | 17.02% | Micrococcus luteus, Staphylococcus aureus, Staphylococcus epidermidis (Gram+) | Active silae.itresearchgate.net |

| Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa (Gram-) | Active silae.itresearchgate.net | ||

| Seriphidium herba-alba (Asso) | Major Component | Staphylococcus aureus | Active plos.org |

| Candida albicans, Aspergillus spp. | Active plos.org | ||

| Artemisia campestris | 13.95% | Gram-negative and Gram-positive bacteria | Active (Inhibition zones 18.33-24.33 mm) jabsonline.org |

| Achillea millefolium | 0.2% | Staphylococcus aureus | Potent nih.gov |

| Escherichia coli | Weak nih.gov | ||

| Artemisia maritima | Not specified | Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, Escherichia coli | Active plantsjournal.com |

Insecticidal Effects

The role of (+)-Chrysanthenone in the insecticidal properties of essential oils has also been investigated.

Essential oils from the Asteraceae family, which are known for their toxic and repellent effects on insects, often contain chrysanthenone. nih.gov A study on the essential oils from both wild and cultivated Artemisia campestris L. tested their larvicidal activity against Culex pipiens, the mosquito vector for the West Nile virus. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis identified chrysanthenone as a dominant compound in both the wild plant (6.24%) and the cultivated plant (10.15%). nih.gov The essential oil from the cultivated plant demonstrated the highest insecticidal activity, with a lethal concentration (LC50) of 9.79 µg/ml. nih.gov

The table below details the in vitro insecticidal properties of an essential oil containing chrysanthenone.

| Plant Source | Chrysanthenone % | Target Insect | Activity Type | Finding |

| Artemisia campestris L. (Wild) | 6.24% | Culex pipiens (larvae) | Larvicidal | Active nih.gov |

| Artemisia campestris L. (Cultivated) | 10.15% | Culex pipiens (larvae) | Larvicidal | LC50 = 9.79 µg/ml nih.gov |

Context within Plant Defense Mechanisms

(+)-Chrysanthenone, a naturally occurring monoterpenoid, is a key component in the chemical arsenal (B13267) that plants deploy for defense. core.ac.ukresearchgate.net As a secondary metabolite, its primary role is not in growth and development but in mediating interactions with the surrounding environment, particularly in protection against herbivores, pathogens, and competing plants. frontiersin.org This volatile organic compound (VOC) is synthesized by various plant species, notably within the Artemisia and Chrysanthemum genera, and its production can be constitutive or induced in response to biotic stress, such as insect feeding or pathogen infection. researchgate.netplantprotection.plresearchgate.net The defensive capacities of (+)-chrysanthenone are multifaceted, encompassing insecticidal, antifungal, and allelopathic activities.

The role of isoprenoids, the broad class of compounds to which (+)-chrysanthenone belongs, is fundamental to plant defense. researchgate.net These molecules can act directly against invaders or indirectly by signaling to other organisms. plantprotection.pl The defensive mechanisms are often complex, involving a blend of volatile chemicals that can repel herbivores, attract natural enemies of those herbivores (a form of indirect defense), or inhibit the growth of microbial pathogens and competing flora. nih.govfrontiersin.org

Insecticidal and Semiochemical Activity

(+)-Chrysanthenone demonstrates notable insecticidal properties against a range of insect pests. core.ac.uk Its presence in the essential oils of various plants contributes to their protective effects against herbivory. researchgate.net As a volatile compound, it functions as a semiochemical—a chemical messenger that mediates interactions between organisms. plantprotection.plplantprotection.pl It can act as a repellent, deterring insects from feeding, or as a direct toxin. bioone.org

Research has shown that essential oils rich in chrysanthenone are effective against several pest species. For instance, the essential oil of Artemisia herba-alba, containing a significant concentration of chrysanthenone, has demonstrated toxicity against the chickpea seed beetle, Callosobruchus maculatus. mdpi.com Similarly, essential oils containing chrysanthenone have been reported to be active against the flour beetle, Tribolium castaneum. researchgate.net However, the context of its role can be complex; in studies on Chrysanthemum and the western flower thrips (Frankliniella occidentalis), reduced levels of chrysanthenone were associated with reduced thrips damage, suggesting it might act as an attractant for this specific herbivore, highlighting the specificity of plant-insect interactions. frontiersin.orgnih.gov

The general mechanism for terpenoids in insect defense involves actions like membrane disruption, inhibition of metabolic pathways, or interference with the nervous system. nih.gov The release of these volatile signals is often triggered by the mechanical damage of herbivory and the presence of specific chemical elicitors from the insect, leading to an induced defense response. frontiersin.orgplos.org

| Plant Species | (+)-Chrysanthenone Content in Oil | Target Insect Pest | Observed Effect | Reference |

|---|---|---|---|---|

| Artemisia herba-alba | 31.40% | Callosobruchus maculatus (Chickpea Weevil) | Contact toxicity; contributed to insecticidal activity of the oil. | mdpi.com |

| Pulicaria gnaphalodes | 2.0% | Tribolium castaneum (Flour Beetle) | Component of an oil with poor activity against this specific pest. | researchgate.net |

| Pulicaria gnaphalodes | 2.0% | Callosobruchus maculatus (Cowpea Weevil) | Component of an oil with strong fumigant toxicity. | researchgate.net |

| Chrysanthemum spp. | Present (level decreased in treated plants) | Frankliniella occidentalis (Western Flower Thrips) | Potentially acts as an attractant for this species. | frontiersin.orgnih.gov |

Antifungal Activity

In addition to its role in deterring insects, (+)-chrysanthenone is implicated in defending plants against fungal pathogens. core.ac.uk The compound is a significant constituent of essential oils that exhibit broad-spectrum antifungal properties. This activity is crucial for preventing plant diseases that can devastate crops and natural flora.

Studies on the essential oil of Artemisia herba-alba, which can contain over 22% chrysanthenone, have demonstrated potent antifungal effects. x-mol.net This oil achieved 100% inhibition of the mycelial growth of Fusarium oxysporum f. sp. ciceri, a fungus that causes wilt disease in chickpeas. x-mol.net Scanning electron microscopy revealed that the essential oil caused severe structural damage to the fungal cells, including collapsed conidia and cell wall destruction. x-mol.net Other research on essential oils from Pulicaria incisa and Artemisia afra, both containing chrysanthenone, also confirmed their efficacy against various fungal strains, including Aspergillus flavus. nih.gov

The molecular mechanism by which terpenoids like chrysanthenone inhibit fungi is thought to involve the disruption of the fungal cell membrane's integrity and the inhibition of essential enzymes, which interferes with cell division and energy production. x-mol.net

| Plant Species | (+)-Chrysanthenone Content in Oil | Target Fungal Pathogen | Observed Effect | Reference |

|---|---|---|---|---|

| Artemisia herba-alba | 22.24% | Fusarium oxysporum f. sp. ciceri | 100% inhibition of mycelial growth at a concentration of 20 µl. Caused structural damage to fungal cells. | x-mol.net |

| Pulicaria incisa (Flowers) | 24.3% | Various bacteria and fungi | Demonstrated significant antimicrobial activity. | nih.gov |

| Artemisia afra | 1.51% | Aspergillus flavus | Component of an oil that effectively inhibited fungal growth and aflatoxin production. | nih.gov |

Allelopathic Interactions

Allelopathy is a critical plant defense strategy where one plant releases biochemicals that influence the germination, growth, or survival of neighboring plants. researchgate.netmdpi.com This form of chemical competition helps plants secure resources like water, sunlight, and nutrients. (+)-Chrysanthenone is an active allelochemical found in several plant species known for their inhibitory effects on other flora. nih.gov

Essential oils from Tanacetum vulgare (tansy) and various Artemisia species, which list chrysanthenone as a constituent, have shown potent allelopathic activity. nih.govnih.gov These oils and their extracts can significantly inhibit the seed germination and seedling growth of other species, such as lettuce (Lactuca sativa) and perennial ryegrass (Lolium perenne). nih.gov The release of these volatile allelochemicals into the environment creates a zone of inhibition around the plant, reducing competition. usda.govnih.gov

The mechanism of action for allelochemicals like chrysanthenone can involve the disruption of fundamental cellular processes in the target plant, including inhibiting cell division and proliferation in root tips, altering membrane permeability, and interfering with DNA synthesis and respiratory activity. researchgate.netnih.gov

| Plant Species | (+)-Chrysanthenone Content | Target Plant Species | Observed Effect | Reference |

|---|---|---|---|---|

| Tanacetum vulgare (Tansy) | Present in extracts | Lactuca sativa (Lettuce), Lepidium sativum (Pepper Cress) | Flower and leaf extracts strongly inhibited seed germination and growth. | nih.govnih.gov |

| Artemisia dubia | 29.0% in essential oil | Lactuca sativa (Lettuce), Lolium perenne (Perennial Ryegrass) | Essential oil exhibited notable phytotoxic activity on seed germination and seedling growth. | nih.gov |

| Artemisia herba-alba | Present in essential oil | Grasses and other plants | Essential oil showed allelopathic activity, inhibiting seed germination and seedling growth. | researchgate.net |

Advanced Research Topics and Future Directions

Chirality and Stereochemical Control in Synthesis

The synthesis of complex molecules from naturally available, enantioenriched starting materials, often referred to as the "chiral pool," is a cornerstone of modern organic synthesis. nih.gov (+)-Chrysanthenone, accessible from the photochemical rearrangement of verbenone (B1202108), serves as a valuable chiral building block. nih.govrsc.orgacs.org However, achieving precise stereochemical control in subsequent transformations remains a significant challenge and a key area of research. The inherent strain of its bicyclo[3.1.1]heptane core dictates unique reactivity, often leading to unexpected rearrangements. nih.govescholarship.org

Recent work has highlighted the substrate-dictated nature of rearrangements involving chrysanthenol derivatives. nih.gov For instance, the addition of vinyl magnesium bromide to chrysanthenone (B1198921) can yield not only the expected alcohol but also a rearranged bicyclo[3.1.1] bicycle. nih.gov Understanding and controlling these rearrangements are paramount for harnessing chrysanthenone's synthetic potential. Future efforts will likely focus on designing reaction conditions and catalyst systems that can selectively favor one stereochemical outcome over others, thereby enhancing the efficiency and predictability of synthetic routes employing this chiral scaffold. rsc.org

Enantioselective catalysis is a powerful tool for constructing chiral molecules with high stereopurity, and its application to transformations involving chrysanthenone is a burgeoning field. iranchembook.irnih.gov While the starting material itself is chiral, maintaining and influencing the stereochemistry of newly formed chiral centers is crucial. The development of novel chiral ligands and catalysts is central to this endeavor. researchgate.netsciencenet.cn

Researchers are exploring a variety of catalytic systems to achieve high enantioselectivity in reactions such as cyclopropanation and allylic oxidation. researchgate.net For example, copper(I) complexes with chiral bipyridine-type ligands derived from the isoprenoid chiral pool have shown promise in asymmetric catalysis. researchgate.net The design of these ligands is critical, as their architecture dictates the stereochemical environment around the metal center, thereby influencing the enantiomeric excess of the product. researchgate.net Future advancements will likely involve the development of more sophisticated and tunable catalyst systems, potentially including organocatalysts and earth-abundant metal catalysts, to achieve even higher levels of stereocontrol in chrysanthenone transformations. nih.govnano-ntp.commdpi.com

Investigation of Artifact Formation during Extraction and Analysis of Natural Products Containing Chrysanthenone

A significant challenge in the analysis of natural products is the potential for the generation of artifacts—compounds that are not naturally present in the source but are formed during the extraction, isolation, or analysis process. researchgate.netresearchgate.net (+)-Chrysanthenone itself can be a precursor to various artifacts, particularly under the thermal stress of techniques like hydrodistillation and gas chromatography (GC). researchgate.netresearchgate.net

Studies have shown that during hydrodistillation of essential oils, (+)-chrysanthenone can undergo thermal and solvolytic reactions to form compounds like (-)-filifolone and (Z)-isogeranic acid. researchgate.net The composition of an essential oil can be significantly altered by these transformations, leading to an inaccurate representation of the plant's true phytochemical profile. dergipark.org.tr Even the analytical instrumentation can induce transformations; for example, (+)-chrysanthenone has been observed to transform within a GC injector. researchgate.net

To mitigate artifact formation, researchers are investigating milder extraction and analysis techniques. nih.govprobotanic.com Headspace solid-phase microextraction (HS-SPME) at room temperature is one such method that minimizes thermal artifacts. nih.gov Future research will likely focus on the systematic study of chrysanthenone's degradation pathways under various conditions (temperature, light, pH, etc.) to develop a comprehensive understanding of artifact formation. researchgate.netresearchgate.net This knowledge is crucial for developing robust analytical protocols that ensure the accurate quantification of (+)-chrysanthenone in natural samples.